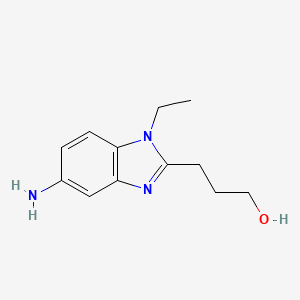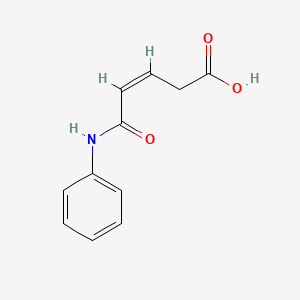
(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid
説明
(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid, also known as N-phenylcarbamoyl-3-butenoic acid, is a naturally occurring carboxylic acid found in many organisms, including humans. It is an important component of many biochemical pathways, and is involved in the metabolism of fatty acids, amino acids, and carbohydrates. N-phenylcarbamoyl-3-butenoic acid is an important intermediate in the synthesis of many drugs, and has been studied extensively for its potential therapeutic applications.
科学的研究の応用
Photocatalytic Properties and Metal-Organic Frameworks
A study explored the synthesis and structural versatility of cadmium(ii) metal-organic architectures using ether-bridged tricarboxylic acids, showcasing potential applications in photocatalytic degradation of organic pollutants. These architectures demonstrate significant diversity and intricate topologies, highlighting their utility in environmental remediation through photodegradation of dyes like methylene blue (Gu et al., 2018).
Fluorescence Emission and Rare Earth Metal Complexes
Research into polymer-rare earth complexes using aryl carboxylic acid-functionalized polystyrene and Tb(III) ion revealed that these complexes exhibit strong fluorescence emission, thanks to an "Antenna Effect." This work suggests applications in materials science, particularly in developing new luminescent materials (Gao, Fang, & Men, 2012).
Luminescent Molecular Crystals
A compound structurally related to "(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid" was used to create highly stable luminescent molecular crystals, which maintained their photoluminescence in ambient conditions over a decade. This highlights the potential for developing durable luminescent materials for various technological applications (Zhestkij et al., 2021).
Antibacterial Activity of Copper (II) Complexes
Copper (II) complexes with carboxyamide ligands, including structures similar to "(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid," have been synthesized and shown to exhibit significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (Ramesh et al., 2016).
Synthesis and Characterization of Lanthanide(III) Complexes
The synthesis and characterization of lanthanide(III) complexes with (Z)-4-oxo-4-(phenylamino)but-2-enoic acid demonstrated unique coordination and potential applications in materials science, particularly due to their fluorescence properties (Niu, Yang, Qi, & Liang, 2009).
特性
IUPAC Name |
(Z)-5-anilino-5-oxopent-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGLAMTWTLZJCW-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C\CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid](/img/structure/B3162461.png)
![5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3162469.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B3162482.png)
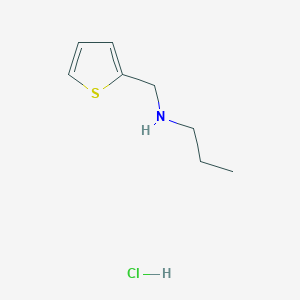
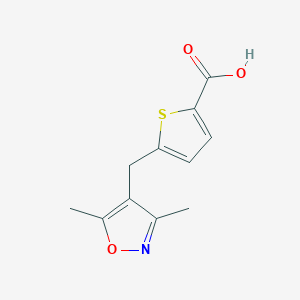
![2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3162504.png)
![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine](/img/structure/B3162512.png)
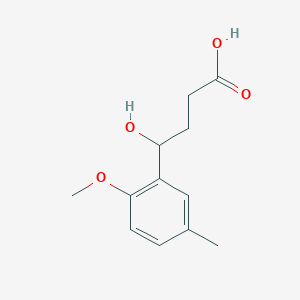

![1-[2-(2-Methoxy-phenoxy)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3162529.png)
amino]-acetic acid](/img/structure/B3162538.png)
